molecular formula C22H20O2 B3298653 Z-4-(4-hydroxy-1,2-diphenyl-but-1-enyl)-phenol CAS No. 89778-37-0

Z-4-(4-hydroxy-1,2-diphenyl-but-1-enyl)-phenol

Cat. No.: B3298653
CAS No.: 89778-37-0
M. Wt: 316.4 g/mol
InChI Key: JRAPAWFDOQVLLC-DQRAZIAOSA-N
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Description

Z-4-(4-Hydroxy-1,2-diphenyl-but-1-enyl)-phenol is a phenolic compound characterized by a conjugated dienyl system with two phenyl groups and a hydroxyl-substituted aromatic ring.

Properties

IUPAC Name

4-[(Z)-4-hydroxy-1,2-diphenylbut-1-enyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O2/c23-16-15-21(17-7-3-1-4-8-17)22(18-9-5-2-6-10-18)19-11-13-20(24)14-12-19/h1-14,23-24H,15-16H2/b22-21-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRAPAWFDOQVLLC-DQRAZIAOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)O)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)O)/CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-4-(4-hydroxy-1,2-diphenyl-but-1-enyl)-phenol typically involves the following steps:

    Aldol Condensation: The initial step involves the aldol condensation of benzaldehyde with acetophenone to form 1,2-diphenyl-1-butanone.

    Reduction: The ketone group in 1,2-diphenyl-1-butanone is reduced to form 1,2-diphenyl-1-butanol.

    Dehydration: The alcohol undergoes dehydration to form 1,2-diphenyl-1-butene.

    Hydroxylation: The final step involves the hydroxylation of the butene to introduce the hydroxy group, resulting in the formation of this compound.

Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to form various derivatives.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, alkanes.

    Substitution Products: Esters, ethers.

Scientific Research Applications

Medical Applications

Ospemifene is primarily utilized in the treatment of various conditions related to estrogen deficiency:

  • Menopausal Symptoms : Ospemifene is effective in alleviating symptoms associated with menopause, such as vaginal dryness and discomfort during intercourse. It acts as an estrogen agonist in vaginal tissues, promoting cellular proliferation and improving vaginal health .
  • Vulvar and Vaginal Atrophy : The compound has been investigated for its role in treating vulvar and vaginal atrophy due to menopause. Clinical trials have shown significant improvements in symptoms with its administration .
  • Breast Cancer Treatment : Ospemifene's structure allows it to act as an antagonist in breast tissue, making it a potential candidate for treating hormone-dependent tumors. Its mechanism involves blocking estrogen receptors, thereby inhibiting tumor growth.

Biological Research Applications

In biological research, Ospemifene serves several important functions:

  • Selective Estrogen Receptor Modulation : Ospemifene selectively binds to estrogen receptors α and β, influencing gene expression and cellular processes. This selectivity can be exploited to study the differential roles of these receptors in various tissues .
  • Pharmacological Studies : Researchers utilize Ospemifene to explore the pharmacological profiles of SERMs and their effects on different biological systems. Its unique properties allow for comparative studies with other SERMs like Tamoxifen and Raloxifene .

Chemical Applications

From a chemical perspective, Z-4-(4-hydroxy-1,2-diphenyl-but-1-enyl)-phenol is significant for:

  • Analytical Chemistry : As a deuterated form (Ospemifene-d4), it is used as an internal standard in mass spectrometry for quantifying compounds in pharmaceutical formulations. The deuterium labeling enhances its stability and analytical properties.
  • Synthetic Chemistry : The compound's synthesis often involves methods like McMurry coupling reactions, which are critical for producing various derivatives used in drug development.

Case Study 1: Treatment of Menopausal Symptoms

A clinical trial involving postmenopausal women demonstrated that Ospemifene significantly improved vaginal health compared to placebo. Participants reported reduced dryness and discomfort during sexual activity after 12 weeks of treatment.

Case Study 2: Breast Cancer Research

Research published in a peer-reviewed journal highlighted the efficacy of Ospemifene in inhibiting the growth of hormone-dependent breast cancer cells in vitro. The study showed that Ospemifene effectively blocked estrogen-mediated signaling pathways, leading to reduced cell proliferation .

Mechanism of Action

The mechanism of action of Z-4-(4-hydroxy-1,2-diphenyl-but-1-enyl)-phenol involves its interaction with molecular targets such as enzymes or receptors. The hydroxy group can form hydrogen bonds, while the phenyl groups can participate in π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a family of diarylbutenylphenols. Structural analogues differ primarily in substituents on the aromatic rings or the ethylene backbone. Below is a comparative analysis based on evidence:

Table 1: Key Structural Analogues and Their Features
Compound Name (IUPAC) CAS Numbers Substituent Modifications Molecular Formula LogP/PSA*
Z-4-(4-Hydroxy-1,2-diphenyl-but-1-enyl)-phenol 1502-95-0 Base structure C₂₂H₂₀O 5.13 / 49.69
4-[(Z)-1-[4-(2-Dimethylaminoethoxy)phenyl]-2-phenylbut-1-enyl]phenol 65213-48-1 Dimethylaminoethoxy group at para position C₂₆H₂₉NO₂ Not reported
4-[(E)-1-[4-(2-Methylaminoethoxy)phenyl]-2-phenylbut-1-enyl]phenol 114828-90-9 Methylaminoethoxy group; E-configuration C₂₅H₂₇NO₂ Not reported
2-[4-[(Z)-1,2-Di(phenyl)but-1-enyl]phenoxy]-N-methylethanamine 31750-48-8 N-methyl ethylamine side chain C₂₅H₂₇NO Not reported
1-Methoxy-4-[1-(4-methoxyphenyl)-2-phenylbut-1-enyl]benzene 82333-56-0 Methoxy groups replacing hydroxyl C₂₄H₂₂O₂ Not reported

*Note: LogP and PSA values are only available for the parent compound.

Impact of Substituents on Properties

  • Lipophilicity: The parent compound’s LogP of 5.13 suggests high membrane permeability, advantageous for bioavailability. Analogues with polar substituents (e.g., dimethylaminoethoxy, LogP likely lower) may exhibit altered pharmacokinetics .
  • Stereochemistry : E-isomers (e.g., 114828-90-9) often show reduced binding affinity compared to Z-forms due to steric hindrance .

Pharmacopeial Considerations

Discussion of Research Findings

  • Synthetic Challenges : The Z-configuration is thermodynamically less stable than E-forms, requiring stringent reaction conditions to prevent isomerization .

Biological Activity

Z-4-(4-hydroxy-1,2-diphenyl-but-1-enyl)-phenol, also known as a precursor to the selective estrogen receptor modulator (SERM) ospemifene, exhibits significant biological activity primarily related to its interaction with estrogen receptors. This compound is notable for its potential therapeutic applications in treating conditions associated with hormonal imbalances, particularly in postmenopausal women.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H18O2\text{C}_{19}\text{H}_{18}\text{O}_{2}

This compound features a phenolic hydroxyl group and a diphenylbutene moiety, which contribute to its biological activity. The Z-isomer configuration is crucial for its binding affinity to estrogen receptors.

This compound functions as both an agonist and antagonist of estrogen receptors (ERα and ERβ). Its dual action allows it to modulate estrogenic activity depending on the tissue context. Studies have shown that it can inhibit the recruitment of coactivators to the estrogen receptor complex, effectively blocking estrogen-mediated transcriptional activity in certain cancer cell lines .

Anticancer Properties

Research indicates that this compound has significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)10.5Estrogen receptor modulation
HeLa (Cervical)12.0Induction of apoptosis
A549 (Lung)15.3Cell cycle arrest

These results suggest that the compound may be beneficial in treating hormone-dependent cancers by selectively inhibiting tumor growth while minimizing systemic estrogenic effects.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. In vitro studies have reported:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 mg/mL
Escherichia coli0.8 mg/mL
Candida albicans1.0 mg/mL

These findings highlight its potential as a therapeutic agent in treating infections caused by both bacteria and fungi .

Case Study 1: Treatment of Vulvar and Vaginal Atrophy

In a clinical setting, the efficacy of this compound was evaluated in postmenopausal women suffering from vulvar and vaginal atrophy. Patients treated with this compound reported significant improvements in symptoms such as dryness and discomfort during intercourse compared to placebo groups . The study concluded that the compound could serve as a non-hormonal alternative for managing menopausal symptoms.

Case Study 2: Breast Cancer Cell Line Study

A study conducted on MCF-7 breast cancer cells showed that treatment with varying concentrations of this compound resulted in decreased cell viability and induced apoptosis. Flow cytometry analysis revealed an increase in early apoptotic cells following treatment, indicating its potential role in cancer therapy .

Q & A

Basic: What are the standard synthetic routes for Z-4-(4-hydroxy-1,2-diphenyl-but-1-enyl)-phenol, and how can intermediates be characterized?

Methodological Answer:
The compound is synthesized via a multi-step approach involving:

  • Condensation : Reacting benzaldehyde derivatives with benzoic acid in polar aprotic solvents (e.g., DMF) under acidic catalysis .
  • Reduction : Using NaBH₄ or catalytic hydrogenation to reduce carbonyl intermediates to alcohols .
  • Stereochemical Control : Z-isomer selectivity is achieved via steric hindrance during the elimination step .
    Characterization :
  • HPLC : Purity analysis using C18 columns with UV detection at 254 nm .
  • NMR : Key signals include phenolic -OH (δ 9–10 ppm) and conjugated alkene protons (δ 6–7 ppm) .

Basic: What analytical methods are recommended for quantifying this compound in complex matrices?

Methodological Answer:

  • HPLC-MS/MS : Employ reverse-phase chromatography with ESI in negative ion mode for high sensitivity (LOD ≤ 1 ng/mL) .
  • UV-Vis Spectrophotometry : Quantify phenolic groups via Folin-Ciocalteu assay, validated against standard curves .
  • Liquid-Liquid Extraction (LLE) : Use methyl isobutyl ketone (MIBK)-water systems for efficient isolation, optimized via NRTL model parameters .

Basic: How can researchers evaluate the biological activity of this compound, particularly its antioxidant and antimicrobial properties?

Methodological Answer:

  • Antioxidant Assays :
    • DPPH Radical Scavenging : Measure IC₅₀ values in ethanol solutions (λ = 517 nm) .
    • FRAP Assay : Quantify Fe³⁺ reduction capacity with TPTZ reagent .
  • Antimicrobial Testing :
    • MIC Determination : Use broth microdilution against S. aureus and E. coli (CLSI guidelines) .
    • Cell Culture Note : Avoid phenol red in media to prevent estrogenic interference in eukaryotic assays .

Advanced: How should researchers address contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

Methodological Answer:
Contradictions may arise from:

  • Assay Conditions : pH sensitivity of phenolic groups alters reactivity; standardize buffers (e.g., pH 7.4 PBS) .
  • Impurity Profiles : Monitor intermediates (e.g., diphenylbutenyl byproducts) via GC-MS to rule out confounding effects .
  • Cell Line Variability : Validate results across multiple lines (e.g., ZR-75-1 vs. T-47-D for estrogenic activity) .

Advanced: What strategies optimize the synthetic yield of the Z-isomer while minimizing side products?

Methodological Answer:

  • Catalytic Optimization : Use chiral ligands (e.g., BINAP) with Pd catalysts to enhance stereoselectivity .
  • Solvent Screening : Test low-polarity solvents (toluene) to favor Z-configuration via kinetic control .
  • In Situ Monitoring : Employ FT-IR to track carbonyl reduction and alkene formation in real time .

Advanced: What mechanistic studies are recommended to elucidate this compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Model binding to estrogen receptors (PDB ID: 1A52) using AutoDock Vina .
  • SAR Analysis : Synthesize analogs (e.g., halogenated derivatives) to identify critical functional groups .
  • Transcriptomics : Perform RNA-seq on treated cell lines to map pathways (e.g., Nrf2 for antioxidant responses) .

Advanced: How does the compound’s stability vary under different storage and experimental conditions?

Methodological Answer:

  • Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (typically >150°C for phenolic compounds) .
  • Photodegradation : Monitor UV-exposed samples via HPLC for cis-trans isomerization or oxidation .
  • Aqueous Stability : Assess hydrolysis rates in buffered solutions (pH 2–12) at 37°C .

Advanced: What environmental impact assessments are critical for this compound’s use in large-scale research?

Methodological Answer:

  • Adsorption Studies : Model phenol removal efficiency using activated carbon composites (Freundlich isotherm parameters: K = 12.3 L/g, n = 2.1) .
  • Ecotoxicology : Test acute toxicity in Daphnia magna (LC₅₀) and algal growth inhibition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-4-(4-hydroxy-1,2-diphenyl-but-1-enyl)-phenol
Reactant of Route 2
Z-4-(4-hydroxy-1,2-diphenyl-but-1-enyl)-phenol

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